molecular formula C18H12Cl2N2O2 B15043517 2,4-dichloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

2,4-dichloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

Cat. No.: B15043517
M. Wt: 359.2 g/mol
InChI Key: JNADVWZAPKIQHR-UFFVCSGVSA-N
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Description

2,4-dichloro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes two chlorine atoms, a hydroxynaphthalene group, and a benzohydrazide moiety. This compound has garnered interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products depend on the nucleophile used but can include substituted benzohydrazides.

Scientific Research Applications

2,4-dichloro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide involves its interaction with biological molecules. The compound can form complexes with metal ions, which can then interact with cellular components. These interactions can lead to the inhibition of microbial growth or the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide is unique due to its hydroxynaphthalene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C18H12Cl2N2O2

Molecular Weight

359.2 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H12Cl2N2O2/c19-12-6-7-14(16(20)9-12)18(24)22-21-10-15-13-4-2-1-3-11(13)5-8-17(15)23/h1-10,23H,(H,22,24)/b21-10+

InChI Key

JNADVWZAPKIQHR-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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